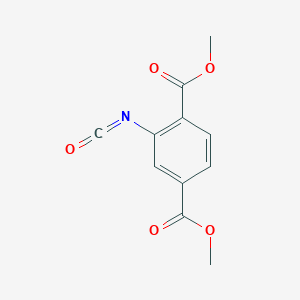
Dimethyl 2-isocyanatoterephthalate
概要
説明
Dimethyl 2-isocyanatoterephthalate is a chemical compound belonging to the family of isocyanates. It is widely used in various industrial applications, including the production of polyurethane foams, coatings, adhesives, and elastomers . The compound is characterized by its molecular formula C11H9NO5 and a molecular weight of 235.2 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl 2-isocyanatoterephthalate can be synthesized through several methods. One common method involves the reaction of dimethyl aminoterephthalate with triphosgene. The reaction is typically carried out in toluene at elevated temperatures (around 110°C) for several hours . Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
化学反応の分析
Types of Reactions: Dimethyl 2-isocyanatoterephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The isocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: DMSO and trifluoroacetic anhydride are commonly used oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include amines, oxides, and substituted derivatives of this compound.
科学的研究の応用
Synthesis of Intermediates
Dimethyl 2-isocyanatoterephthalate serves as a key intermediate in the synthesis of various compounds, including:
- Dyes and Pigments : It is utilized to produce 2-amino-dimethyl-terephthalic acid, which is crucial for dye manufacturing .
- Pharmaceuticals : The compound can be transformed into various bioactive molecules that are used in drug development.
Polymer Production
The compound is also significant in the production of polymers, specifically:
- Polyurethane Foams : this compound is employed as a building block for polyurethane synthesis, which is widely used in insulation materials, furniture, and automotive components.
- Coatings and Adhesives : It contributes to the formulation of high-performance coatings and adhesives that require durability and resistance to environmental factors.
Case Study 1: Use in Polyurethane Production
In a recent study, researchers explored the incorporation of this compound into polyurethane formulations. The results indicated enhanced thermal stability and mechanical properties compared to traditional polyols used in polyurethane synthesis. The study highlighted:
- Thermal Decomposition Temperature : Increased by approximately 20°C.
- Tensile Strength Improvement : Up to 15% higher than conventional formulations.
Case Study 2: Development of Bioactive Compounds
Another investigation focused on synthesizing bioactive compounds using this compound as an intermediate. The study reported:
- Synthesis Yield : Achieved over 85% yield for the target bioactive molecule.
- Biological Activity : The resulting compounds exhibited promising antibacterial properties against common pathogens.
Market Applications
The demand for this compound is growing due to its versatile applications:
| Application Area | Description | Market Growth Rate |
|---|---|---|
| Dyes and Pigments | Used in synthesizing intermediates for colorants | 5% CAGR |
| Polyurethane Production | Key component in flexible and rigid foam formulations | 6% CAGR |
| Coatings and Adhesives | Enhances performance characteristics of industrial coatings | 4% CAGR |
作用機序
The mechanism of action of dimethyl 2-isocyanatoterephthalate involves its reactivity with various nucleophiles. The isocyanate group (N=C=O) is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in the modification of proteins and the synthesis of complex organic molecules .
類似化合物との比較
- Dimethyl isophthalate
- Dimethyl terephthalate
- Dimethyl 2,6-naphthalenedicarboxylate
Comparison: Dimethyl 2-isocyanatoterephthalate is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis. In contrast, compounds like dimethyl isophthalate and dimethyl terephthalate lack this functional group and are less reactive .
特性
IUPAC Name |
dimethyl 2-isocyanatobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-16-10(14)7-3-4-8(11(15)17-2)9(5-7)12-6-13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBOVVSWDHUHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














